

An In-Depth Technical Guide to 6-Aminobenzo[d]dioxole-5-carboxylic acid

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Compound of Interest

Compound Name: 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1276653

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CAS Number: 20332-16-5

This technical guide provides a comprehensive overview of 6-Aminobenzo[d]dioxole-5-carboxylic acid, a vital heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications in medicinal chemistry, including its role in the development of novel therapeutics.

Chemical and Physical Properties

6-Aminobenzo[d]dioxole-5-carboxylic acid is a stable, solid organic compound. Its core structure features a benzodioxole ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. The placement of the amino and carboxylic acid groups on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

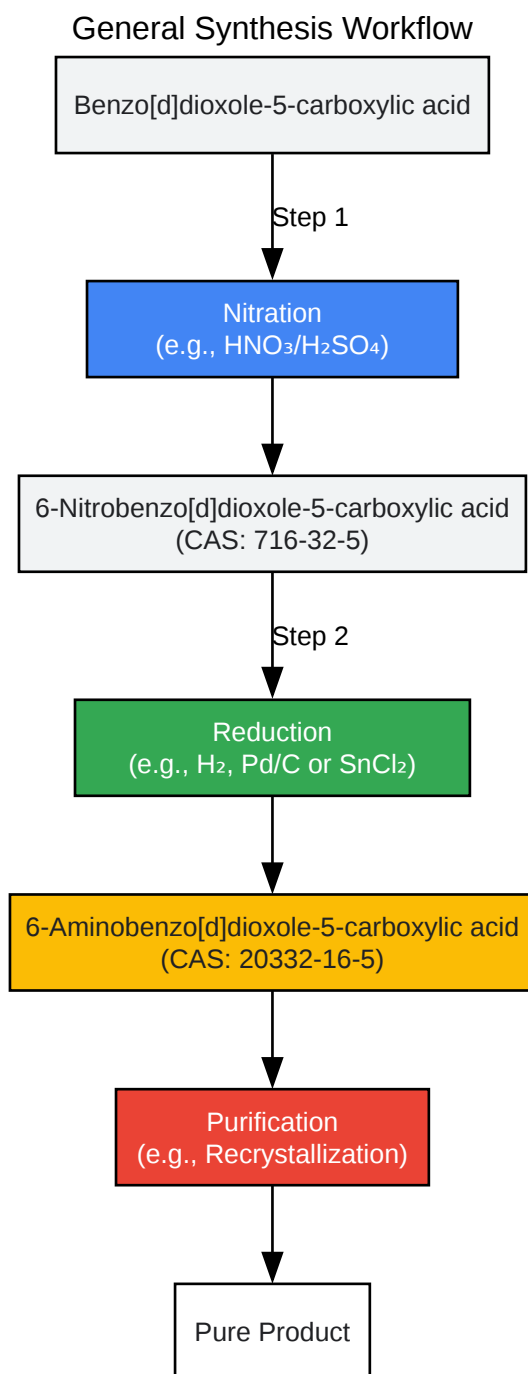
Property	Value	Reference
CAS Number	20332-16-5	[1][2]
Molecular Formula	C ₈ H ₇ NO ₄	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
Boiling Point	387.9°C at 760 mmHg	[3]
Flash Point	188.4°C	[3]
Purity	Typically ≥97%	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 6-Aminobenzo[d]dioxole-5-carboxylic acid are crucial for its application in research and development.

Synthesis Protocol

The synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid is typically achieved through a two-step process involving the nitration of a precursor followed by the reduction of the nitro group. A general workflow for this synthesis is depicted below.



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Caption: General Synthesis Workflow

Step 1: Synthesis of 6-Nitrobenzo[d]dioxole-5-carboxylic acid (CAS: 716-32-5)

A common method for the synthesis of the nitro precursor involves the nitration of indoline-2-carboxylic acid, which is then dehydrogenated.^[4] A detailed protocol for a similar nitration of a substituted benzoic acid is as follows:

- Dissolve the starting material, benzo[d]dioxole-5-carboxylic acid, in a suitable solvent such as glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS: 20332-16-5)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A general procedure using catalytic hydrogenation is described below:

- Dissolve 6-Nitrobenzo[d]dioxole-5-carboxylic acid in a suitable solvent like methanol or ethanol.
- Add a catalyst, typically 10% Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield the crude product.

- The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Protocols

To ensure the purity and confirm the identity of the synthesized compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of carboxylic acids. A general reversed-phase HPLC method is as follows:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape. [\[5\]](#)
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the amine and carboxylic acid protons. The exact chemical shifts and coupling constants will depend on the solvent used.
- ^{13}C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Electron Ionization (EI): In EI-MS, the molecular ion peak $[M]^+$ would be expected at m/z 181. Common fragments would include the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and the phenyl cation.[6]
- Electrospray Ionization (ESI): ESI-MS is a softer ionization technique and would likely show the protonated molecule $[M+H]^+$ at m/z 182 in positive ion mode or the deprotonated molecule $[M-H]^-$ at m/z 180 in negative ion mode.

Applications in Drug Development

6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The inherent structural features of this compound make it an attractive starting material for creating libraries of compounds for high-throughput screening.

Role as a Privileged Scaffold

The benzo[d]dioxole moiety is a key structural feature in many natural and synthetic compounds with diverse biological activities. Derivatives of 6-benzyl-1,3-benzodioxole have been shown to possess antimitotic activity by inhibiting tubulin polymerization.[7] This suggests that the benzo[d]dioxole core can be a valuable starting point for the development of new anticancer agents.

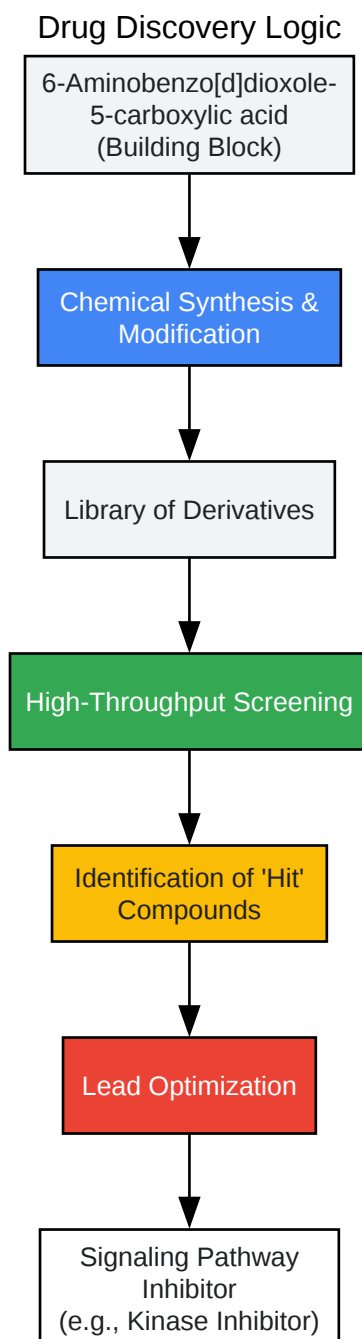
Precursor for Bioactive Heterocycles

The amino and carboxylic acid functional groups on the molecule provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex heterocyclic systems. For example, aminobenzoic acids are fundamental building blocks for the synthesis of benzothiazoles, which are present in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and neuroprotective properties.[3][4]

Potential Involvement in Signaling Pathways

While direct studies on the interaction of 6-Aminobenzo[d]dioxole-5-carboxylic acid with specific signaling pathways are not extensively documented, the structural motifs present in its derivatives are known to be important for inhibiting key cellular signaling cascades implicated in diseases like cancer.

For instance, derivatives of aminobenzoic acid have been explored as scaffolds for the development of inhibitors of various kinases and other enzymes involved in cell signaling. The general logical relationship for the development of a signaling pathway inhibitor from a building block like 6-Aminobenzo[d]dioxole-5-carboxylic acid is illustrated below.



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